[(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile
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Overview
Description
2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole ring substituted with an ethyl group at the 5-position and a thioacetonitrile group at the 3-position.
Preparation Methods
The synthesis of 2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 5-ethylindole with a suitable thioacetonitrile reagent under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by the addition of the thioacetonitrile reagent . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Chemical Reactions Analysis
2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, potentially modulating their activity . The thioacetonitrile group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile can be compared with other indole derivatives, such as:
2-(1H-Indol-3-yl)acetonitrile: Lacks the ethyl and thio groups, making it less complex and potentially less active in certain biological assays.
5-Ethyl-1H-indole-3-carboxaldehyde: Contains an aldehyde group instead of a thioacetonitrile group, which may result in different reactivity and biological activity.
3-(2-Bromoethyl)-1H-indole: Features a bromoethyl group, which can undergo different substitution reactions compared to the thioacetonitrile group.
The unique combination of the ethyl and thioacetonitrile groups in 2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Biological Activity
[(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound features an indole ring with an ethyl group at the 5-position and a sulfanyl group attached to the acetonitrile moiety. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation in breast and melanoma cancer cells .
Table 1: Summary of Anticancer Activity Studies
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | SH-SY5Y | TBD | Induction of apoptosis |
Indole-3-acetonitrile | MCF7 (Breast) | 15 | Modulation of serotonin pathways |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Similar indole derivatives have been evaluated for their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays demonstrated significant inhibition zones, indicating potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Overview
Compound | Pathogen Tested | MIC (µg/mL) | Activity |
---|---|---|---|
This compound | MRSA | TBD | Inhibitory |
7b (related indole) | Staphylococcus epidermidis | 0.25 | Bactericidal |
The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the indole ring can interact with various molecular targets, including receptors and enzymes involved in cell signaling pathways. These interactions may lead to modulation of cellular processes such as apoptosis and cell cycle regulation.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other similar indole derivatives:
Table 3: Comparison of Indole Derivatives
Compound Name | Structural Features | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
This compound | Ethyl & sulfanyl groups | Moderate (TBD) | Moderate (TBD) |
Indole-3-acetonitrile | No ethyl group, sulfanyl present | High (15 µM) | Low |
5-Ethyl-1H-indole-3-carboxaldehyde | Aldehyde instead of sulfanyl | Low (TBD) | Moderate |
Case Studies
Recent studies have highlighted the potential of indole derivatives in cancer therapy. For instance, one study investigated the effects of indole compounds on SH-SY5Y neuroblastoma cells, revealing that certain concentrations could enhance cell viability while reducing others . This dual effect underscores the complexity of these compounds in biological systems.
Properties
CAS No. |
61021-34-9 |
---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-[(5-ethyl-1H-indol-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C12H12N2S/c1-2-9-3-4-11-10(7-9)12(8-14-11)15-6-5-13/h3-4,7-8,14H,2,6H2,1H3 |
InChI Key |
CGXQOXXHOZPULX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2SCC#N |
Origin of Product |
United States |
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